molecular formula C11H7FO2 B1474894 5-Fluoro-2-(furan-2-yl)benzaldehyde CAS No. 1651211-55-0

5-Fluoro-2-(furan-2-yl)benzaldehyde

Cat. No.: B1474894
CAS No.: 1651211-55-0
M. Wt: 190.17 g/mol
InChI Key: WPCCFHCYXWIRKP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(furan-2-yl)benzaldehyde is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorine atom at the 5-position of the benzene ring and a furan ring attached to the 2-position of the benzaldehyde moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(furan-2-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde and furan-2-boronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 5-fluoro-2-nitrobenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Finally, the amino group is oxidized to an aldehyde group using an oxidizing agent like manganese dioxide, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(furan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 5-Fluoro-2-(furan-2-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.

    Substitution: 5-Methoxy-2-(furan-2-yl)benzaldehyde (when fluorine is substituted with a methoxy group).

Scientific Research Applications

5-Fluoro-2-(furan-2-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules used in biological research.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(furan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-Fluoro-2-(furan-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    5-Methoxy-2-(furan-2-yl)benzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

5-Fluoro-2-(furan-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a furan ring, which can impart specific electronic and steric properties

Properties

IUPAC Name

5-fluoro-2-(furan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCCFHCYXWIRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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